N'-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Description
N'-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide is a fluorinated oxamide derivative characterized by a 4-fluorophenyl group and a pyridin-2-ylmethyl substituent linked via an oxamide backbone. Oxamides are known for their versatility in medicinal chemistry and materials science due to their hydrogen-bonding capacity and stability. The fluorine atom on the phenyl ring introduces electronic effects (e.g., electron-withdrawing properties) that can modulate solubility, binding affinity, and metabolic resistance .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-10-4-6-11(7-5-10)18-14(20)13(19)17-9-12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIQEKRQHZTNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and structure-activity relationships (SAR), with a focus on its implications in therapeutic applications.
Chemical Structure and Properties
This compound belongs to the oxamide class of compounds, characterized by the presence of an oxamide functional group. The molecular formula is C_{13}H_{12}F_N_2O, with a molecular weight of approximately 232.25 g/mol. The fluorinated phenyl group and pyridine moiety suggest possible interactions with various biological targets.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. Its structural components allow it to interact with specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and diabetes.
Table 1: Biological Activity Overview
| Activity Type | Target Enzyme/Pathway | Effect |
|---|---|---|
| Enzyme Inhibition | Metabolic enzymes | Potential inhibition |
| Anticancer Activity | Cancer cell proliferation | Reduced cell growth |
| Antimicrobial Action | Bacterial enzymes | Inhibition of growth |
Case Studies
- Anticancer Properties : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis.
- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections caused by resistant bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, which may improve binding affinity to target proteins. Comparisons with similar compounds highlight how variations in substitution patterns affect biological activity.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide | Fluorine at different position | Altered enzyme inhibition profile |
| N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide | Chlorine instead of fluorine | Different interaction dynamics |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Oxamide Linkage : This is achieved through the reaction between an appropriate amine and carboxylic acid derivative.
- Fluorination : Introduction of the fluorine atom can be accomplished via electrophilic aromatic substitution or direct fluorination methods.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
However, fluorinated compounds often exhibit distinct electronic profiles. For instance, the smaller van der Waals radius of fluorine (1.47 Å vs. 1.86 Å for chlorine) may reduce steric hindrance in target binding, while its electronegativity enhances dipole interactions. This contrasts with bulkier halogens like iodine, which may prioritize hydrophobic interactions .
Oxamide Derivatives with Heterocyclic Substituents
The compound N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-[(pyridin-2-yl)methyl]ethanediamide () shares the fluorophenyl and pyridinylmethyl motifs but incorporates a piperazine and furan group. These additions increase molecular complexity and weight (average mass: ~520 g/mol vs. The piperazine moiety may enhance solubility through basicity, while the furan ring could introduce metabolic liabilities due to oxidative susceptibility .
Table 2: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Metabolic Stability |
|---|---|---|---|
| Target Oxamide | ~330 | 4-Fluorophenyl, Pyridinylmethyl | High (predicted) |
| Piperazine/Furan-containing Oxamide | ~520 | 4-Fluorophenyl, Piperazine, Furan | Moderate (predicted) |
Substituent Electronic Effects
Comparison with N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide () highlights the role of substituent electronics. The ethoxy group (electron-donating) contrasts with fluorine’s electron-withdrawing nature. Fluorine’s -I effect may increase the oxamide’s acidity, enhancing hydrogen-bonding capacity with biological targets, whereas ethoxy groups could improve lipophilicity but reduce polar interactions .
Metabolic Stability
Fluorinated aromatic groups, as seen in N-(4-fluorophenyl)-fluoroacetamide (), demonstrate resistance to enzymatic hydrolysis compared to non-fluorinated analogues. The target compound’s 4-fluorophenyl group likely confers similar metabolic stability, prolonging its half-life in vivo . This contrasts with formamide derivatives (e.g., N-(4-fluorophenyl)-N-methylformamide), which undergo hydrolysis under acidic or high-temperature conditions (100°C in H₂O/dioxane) .
Key Research Findings and Implications
Biological Activity : Fluorine’s electronic effects may enhance target engagement without steric penalties, as seen in maleimides .
Structural Complexity : Simpler oxamides (e.g., the target compound) may offer superior bioavailability compared to heterocycle-heavy derivatives .
Metabolic Resistance : Fluorination is a strategic choice for improving pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
